Home > Products > Screening Compounds P71280 > Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate
Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate -

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Catalog Number: EVT-8327077
CAS Number:
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate is synthesized from simpler organic compounds through a series of chemical reactions. It falls under the classification of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. The compound's unique structure contributes to its biological activity, making it a subject of interest in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. A common method includes the reaction between ethyl pyrazole-3-carboxylate and isoxazole derivatives.

Technical Details

  1. Starting Materials:
    • Ethyl pyrazole-3-carboxylate
    • Isoxazole derivatives (e.g., isoxazole-3-carboxylic acid)
  2. Reaction Conditions:
    • The reaction may require specific catalysts, such as bases or acids, to facilitate the formation of the desired product.
    • Temperature and reaction time must be optimized to achieve high yields.
  3. Purification:
    • The final product is typically purified using techniques like recrystallization or chromatography to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate has a complex molecular structure characterized by the following:

  • Molecular Formula: C₁₀H₈N₄O₃
  • Molecular Weight: Approximately 232.19 g/mol

The compound features:

  • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms)
  • An isoxazole ring (five-membered ring containing one nitrogen and one oxygen atom)
Chemical Reactions Analysis

Reactions

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate can undergo several chemical reactions, including:

  1. Nucleophilic Substitution: Reaction with nucleophiles at the carbon atom adjacent to the carboxylate group.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding acids.
  3. Decarboxylation: Heating can lead to the loss of carbon dioxide, resulting in more reactive intermediates.

Technical Details

The reactivity of this compound can be attributed to the electron-withdrawing nature of the carboxylate group, which enhances electrophilicity at specific sites on the molecule.

Mechanism of Action

Process

The mechanism of action for Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate primarily involves its interaction with biological targets, such as enzymes or receptors within cells.

  1. Binding: The compound may bind to specific sites on target proteins due to its structural complementarity.
  2. Inhibition/Activation: Depending on its structure, it may inhibit or activate enzymatic functions, leading to downstream effects in cellular pathways.

Data

Studies have shown that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and anti-cancer properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate has potential applications in:

  1. Medicinal Chemistry: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
  2. Biochemical Research: Used as a tool compound to study various biological pathways and mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

This compound exemplifies the intricate relationship between molecular structure and biological activity, highlighting its significance in ongoing research within organic and medicinal chemistry domains.

Introduction to Heterocyclic Hybrid Architectures in Medicinal Chemistry

Structural Significance of Pyrazole-Isoxazole Hybrid Scaffolds

The pyrazole-isoxazole hybrid framework exhibits distinctive structural attributes that confer exceptional versatility in drug discovery. Pyrazole, a 1,2-diazole, possesses an amphoteric character where the pyrrole-like nitrogen (N1-H) functions as a hydrogen bond donor, while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor. This dual functionality facilitates robust interactions with biological targets, contributing to enhanced binding affinity. Crucially, unlike related heterocycles such as imidazole or oxazole, pyrazole derivatives demonstrate superior metabolic stability against oxidative enzymes like cytochrome P450, attributed to the ring's pronounced aromatic character and strong acid-base properties [3] [6].

Table 1: Fundamental Properties of Pyrazole and Isoxazole Rings

HeterocycleAromatic SystemKey Functional AtomsHydrogen Bonding CapacityMetabolic Stability
Pyrazole6π electron delocalizationN1 (donor), N2 (acceptor)Donor and acceptorHigh (resists oxidative cleavage)
Isoxazole6π electron delocalizationO1, N1 (acceptor)Acceptor onlyModerate

Isoxazole, a 1,2-oxazole, contributes significant dipole moment (approximately 3.5 Debye) due to the electronegativity differential between oxygen and nitrogen atoms. This polar character facilitates dipole-dipole interactions and water solubility while the ring's conformational rigidity reduces entropic penalties upon target binding [7] [8]. When fused through a covalent linkage at the C3/C5 positions as in Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, these heterocycles form an extended π-conjugated system that enhances planarity and promotes stacking interactions with aromatic residues in enzyme binding pockets. The ethyl carboxylate at the pyrazole C3 position introduces a rotatable bond that balances rigidity and flexibility, enabling optimal orientation for hydrogen bonding with key catalytic residues [1] .

X-ray crystallographic analyses of analogous hybrids reveal coplanar alignment of the heterocyclic rings with dihedral angles typically below 15°, facilitating deep penetration into hydrophobic protein cavities. This geometric arrangement positions the N1-H of pyrazole and the isoxazole oxygen for simultaneous bidentate interactions with complementary amino acid residues—a feature exploited in kinase inhibition where the hybrid occupies the adenine binding region of ATP sites [3].

Historical Evolution of Dual Heterocyclic Systems in Drug Discovery

The conceptual foundation for dual heterocyclic systems emerged in the mid-20th century with natural product-inspired designs, exemplified by the isolation of quisqualic acid (a plant-derived 1,2,4-oxadiazole) and subsequent synthetic exploration of bioisosteric replacements [7] [8]. The 1980s witnessed deliberate integration of pyrazole with other heterocycles, initially driven by empirical screening of combinatorial libraries. Seminal work focused on antifungal and anti-inflammatory agents revealed that hybrid structures consistently outperformed mono-heterocyclic analogs in potency and selectivity metrics [1].

The 21st century marked a paradigm shift toward rational design, accelerated by structural biology insights. Of the 74 small-molecule protein kinase inhibitors approved by the United States Food and Drug Administration (FDA), eight incorporate pyrazole as a core scaffold, including Crizotinib (pyrazole-pyridine), Erdafitinib (pyrazole-quinoxaline), and Ruxolitinib (pyrazole-pyrrolopyrimidine) [3] [5]. While isoxazole features less frequently in clinical agents, its strategic incorporation has yielded compounds with optimized pharmacokinetic profiles. The pyrazole-isoxazole hybrid Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate represents an evolution of this design principle, exploiting synergistic interactions unavailable to either heterocycle independently.

Table 2: Evolution of Key Pyrazole-Containing Hybrid Drugs

Drug (Approval Year)Hybrid StructurePrimary Therapeutic TargetKey Structural Advantage
Crizotinib (2011)Pyrazole-PyridineALK/ROS1 kinasesEnhanced solubility and c-Met inhibition
Erdafitinib (2019)Pyrazole-QuinoxalineFGFR kinasesImproved selectivity against VEGFR off-target
Ruxolitinib (2011)Pyrazole-PyrrolopyrimidineJAK1/2 kinasesOptimal hinge region binding
Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate (Research Compound)Pyrazole-IsoxazoleMultiple kinase/enzyme systemsSynergistic H-bonding and metabolic stability

Synthetic methodologies have evolved from multi-step linear sequences to convergent strategies employing catalytic cyclization and one-pot multicomponent reactions. Contemporary routes to Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate leverage ruthenium-catalyzed rearrangements or TEMPO-mediated oxidative cyclizations in aqueous media, significantly improving yields and scalability while adhering to green chemistry principles [1] . Industrial production increasingly employs continuous flow reactors, enabling precise control over reaction parameters and minimizing byproduct formation during large-scale synthesis.

Pharmacophoric Synergy in Ethyl 5-(Isoxazol-3-yl)-1H-Pyrazole-3-Carboxylate

The pharmacophoric elements within Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate operate in concert to produce biological effects exceeding the sum of individual contributions. The unfused pyrazole ring maintains its hydrogen bond donor-acceptor capability (N1-H and N2), crucial for forming salt bridges with conserved lysine or aspartate residues in kinase ATP pockets. Simultaneously, the isoxazole oxygen serves as a hydrogen bond acceptor, engaging backbone amide protons in protein hinge regions. This complementary interaction pattern enables high-affinity bidentate binding to catalytic residues often inaccessible to single heterocyclic systems [3] [5].

The ethyl carboxylate moiety fulfills multiple roles: (1) as a bioisosteric equivalent of carboxylic acid, it mitigates rapid glucuronidation while maintaining hydrogen-bonding capacity; (2) its moderate lipophilicity (calculated logP ≈ 1.8) optimizes membrane permeability; and (3) it provides a synthetic vector for prodrug derivatization or structural diversification [1] . Density functional theory calculations indicate significant electron delocalization across the hybrid scaffold, with the carboxylate group withdrawing electron density from the pyrazole ring, thereby enhancing the hydrogen bond-donating capability of the N1-H moiety. This intramolecular electronic modulation creates an optimal electrostatic landscape for target engagement.

Biological evaluations validate this synergistic design. In antifungal screening against Rhizoctonia solani, pyrazole-isoxazole carboxylate derivatives demonstrated EC~50~ values as low as 0.37 μg/mL, surpassing reference drugs like carbendazol. Structure-activity relationship analysis confirmed that substitution at the pyrazole C3 position (e.g., methyl versus trifluoromethyl) profoundly influences antifungal potency—an effect attributable to altered hydrophobic interactions within enzyme active sites [1]. Similarly, in antiviral assays against tobacco mosaic virus, hydrazone derivatives incorporating this scaffold exhibited excellent in vivo efficacy, suggesting broad utility against diverse pathogen targets [1] [7].

The hybrid's balanced amphiphilic character enables membrane penetration while maintaining water solubility (approximately 50 μg/mL in phosphate buffer), addressing a common limitation of purely aromatic scaffolds. This property profile, coupled with demonstrated activity against phylogenetically unrelated targets, positions Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate as a versatile pharmacophore suitable for further optimization across therapeutic areas including oncology, infectious diseases, and inflammation.

Properties

Product Name

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 3-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxylate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)8-5-7(10-11-8)6-3-4-15-12-6/h3-5H,2H2,1H3,(H,10,11)

InChI Key

FBAHHLPKBVRFDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1)C2=NOC=C2

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=NOC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.